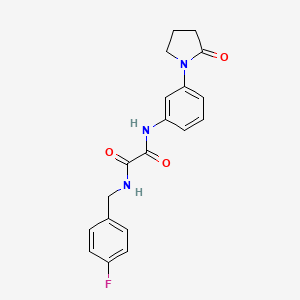

N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

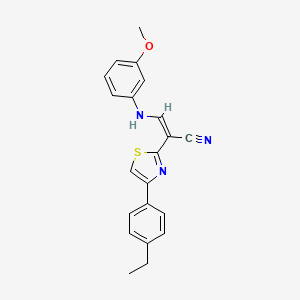

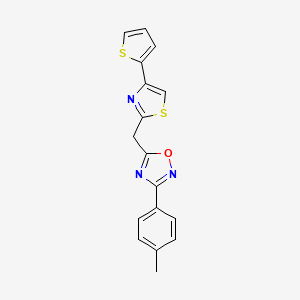

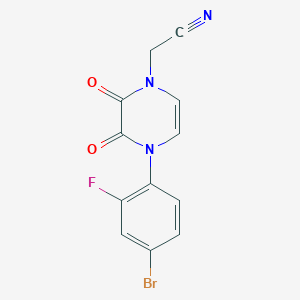

The compound “N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a complex organic molecule. It contains a fluorobenzyl group, a phenyl group, and an oxalamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate fluorobenzyl, phenyl, and oxalamide precursors .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a central oxalamide group (a type of amide), with a 4-fluorobenzyl group attached to one nitrogen atom and a 3-(2-oxopyrrolidin-1-yl)phenyl group attached to the other nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl, phenyl, and oxalamide groups. For example, the fluorine atom in the fluorobenzyl group could potentially be a site of nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Role in Orexin Receptor Mechanisms

Research indicates that orexins (OX) and their receptors (OXR) play a significant role in modulating feeding, arousal, stress, and drug abuse. The study by Piccoli et al. (2012) explores the effects of various OXR antagonists, including a compound with structural similarities to N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, in a binge eating model in rats. The results suggest that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This insight highlights the potential therapeutic applications of such compounds in addressing eating disorders by targeting the orexin receptor mechanisms (Piccoli et al., 2012).

Application in Na+/Ca2+ Exchange Inhibition

Another study investigated the pharmacological properties of compounds structurally related to N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, specifically focusing on their ability to inhibit the Na+/Ca2+ exchange (NCX) in neuronal cells. The research conducted by Iwamoto and Kita (2006) revealed that certain NCX inhibitors could offer neuroprotective benefits by preventing hypoxia/reoxygenation-induced neuronal cell damage. This study emphasizes the potential of such compounds in developing new therapeutic strategies for protecting against neuronal injuries (Iwamoto & Kita, 2006).

Chemical Structure and Synthesis

The chemical synthesis and structure elucidation of compounds bearing resemblance to N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide provide a foundation for understanding their functional applications. A study by Huang and Zhou (2011) describes the synthesis of a compound with a complex structure, showcasing the diverse synthetic routes available for creating molecules with potential therapeutic applications. This research contributes to the broader field of medicinal chemistry by offering insights into the synthesis of structurally complex molecules for various pharmacological studies (Huang & Zhou, 2011).

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c20-14-8-6-13(7-9-14)12-21-18(25)19(26)22-15-3-1-4-16(11-15)23-10-2-5-17(23)24/h1,3-4,6-9,11H,2,5,10,12H2,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQGNCZGDWBACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)

![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)

![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)